Ethyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate
Description
Background and Significance
Ethyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate represents a sophisticated member of the piperidine derivative family, characterized by its unique structural composition that combines multiple functional groups within a six-membered nitrogenous heterocyclic framework. The compound is officially registered under the Chemical Abstracts Service number 1184038-48-9 and has been systematically catalogued in major chemical databases including PubChem and various commercial chemical suppliers. Its molecular structure incorporates an ethyl ester group at the 3-position of the piperidine ring, while a methylamino acetyl group is attached to the nitrogen atom, creating a complex molecular architecture that demonstrates significant potential for pharmaceutical applications.
The significance of this compound extends beyond its structural complexity to encompass its role as a representative example of modern medicinal chemistry approaches to drug design. Piperidine-based scaffolds have emerged as cornerstones of pharmaceutical development, with over seventy commercialized drugs incorporating piperidine fragments in their molecular structures. The specific structural features of this compound, including its combination of ester and amide functionalities, position it within a class of compounds that exhibit diverse pharmacological properties and serve as important building blocks for the synthesis of more complex medicinal agents.
Research into this compound has revealed its classification as a versatile small molecule scaffold, indicating its potential utility in various chemical transformations and biological applications. The compound's molecular weight of 228.29 grams per mole places it within the optimal range for drug-like properties, while its structural complexity provides multiple sites for potential chemical modification and optimization. Contemporary pharmaceutical research has increasingly focused on compounds of this type due to their ability to serve as starting points for the development of novel therapeutic agents targeting various disease states.
Historical Context of Piperidine Derivatives
The historical development of piperidine derivatives as pharmaceutically relevant compounds traces back to the late nineteenth century, with early pioneering work establishing the fundamental principles of heterocyclic chemistry that continue to guide modern drug discovery efforts. One of the earliest documented examples of multicomponent synthesis involving piperidine-containing structures was reported by Guareschi in 1897, who demonstrated the preparation of cyclic imides through multicomponent reactions between butanone, ethyl cyanoacetate, and alcoholic ammonia solutions. This foundational work established methodologies that would later be expanded and refined to enable the synthesis of more complex piperidine derivatives, including compounds structurally related to this compound.
The evolution of piperidine chemistry throughout the twentieth century was marked by significant advances in synthetic methodologies and a growing understanding of structure-activity relationships. The development of various synthetic approaches, including Knoevenagel condensation reactions, Mannich reactions, and multicomponent coupling processes, provided researchers with increasingly sophisticated tools for constructing complex piperidine scaffolds. These methodological advances were particularly important for the synthesis of substituted piperidine carboxylates, which share structural similarities with this compound and have demonstrated significant pharmaceutical potential.
The recognition of piperidine as the most commonly used heterocycle among United States Food and Drug Administration approved pharmaceuticals represents a pivotal moment in the historical trajectory of this chemical class. This designation reflects decades of research demonstrating the unique properties of piperidine-based compounds, including their ability to function as central nervous system modulators, anticoagulants, antihistamines, and analgesics. The historical progression from simple piperidine structures to complex derivatives like this compound illustrates the continuous refinement of chemical synthesis techniques and the deepening understanding of molecular design principles that govern pharmaceutical activity.
Research Objectives and Scope
The primary research objectives surrounding this compound encompass comprehensive structural characterization, synthetic methodology development, and evaluation of its potential as a pharmaceutical building block. Contemporary research efforts have focused on establishing detailed molecular properties, including precise determination of its molecular formula C11H20N2O3, molecular weight of 228.29 grams per mole, and comprehensive spectroscopic characterization to confirm structural identity. These fundamental characterization studies serve as the foundation for more advanced investigations into the compound's chemical reactivity, stability profiles, and potential for chemical modification.
Advanced research objectives include the development of efficient synthetic pathways for the preparation of this compound and structurally related compounds. Current methodologies focus on multicomponent reaction strategies that enable the construction of complex piperidine scaffolds through single-pot processes, reducing the number of synthetic steps required and improving overall efficiency. These synthetic investigations have particular relevance for pharmaceutical applications, where scalable and cost-effective preparation methods are essential for advancing compounds from research laboratories to clinical development stages.
The scope of current research extends to computational studies aimed at predicting the compound's three-dimensional structure and potential biological interactions. Advanced molecular modeling techniques have been employed to generate collision cross-section predictions for various ionic forms of the compound, including protonated, sodiated, and deprotonated species. These computational investigations provide valuable insights into the compound's behavior under different analytical conditions and contribute to the development of improved detection and quantification methods.
Properties
IUPAC Name |
ethyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-16-11(15)9-5-4-6-13(8-9)10(14)7-12-2/h9,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGPWUMFGURMOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Piperidine-3-carboxylate Core
A relevant patent (CN108484484B) describes preparation methods for 2-oxo-3-ethyl piperidinecarboxylate derivatives, which are structurally related intermediates. The process involves:
- Starting from diethyl malonate and acrylonitrile as key raw materials.
- Catalytic hydrogenation using Raney cobalt catalyst under controlled temperature (75–105 °C) and pressure (30–40 kg/cm²).
- Use of bases such as potassium tert-butoxide to facilitate the reaction.
- Recrystallization solvents include ethanol, isopropanol, butanol, ethyl acetate, and others for purification.
This method provides a high yield and purity of the piperidine carboxylate intermediate, which can be further functionalized to introduce the methylaminoacetyl group.
Acylation of Piperidine Nitrogen
Recent Advances in Piperidine Derivative Syntheses
Recent scientific reviews highlight several modern methods relevant to the synthesis of substituted piperidines:
Intramolecular aza-Michael Reactions (IMAMR): This method enables the formation of enantiomerically enriched piperidines with substituents at multiple positions, including the 3-position, by activating double bonds intramolecularly. Organocatalysts such as quinoline derivatives with trifluoroacetic acid as a cocatalyst have been used to achieve good yields and stereocontrol.
Catalytic Hydrogenation and Functional Group Transformations: The use of catalytic hydrogenation (e.g., Raney Co) to reduce intermediates and introduce functional groups on the piperidine ring is a common approach. Control of temperature and pressure is critical for selectivity.
Grignard Reagents and Organometallic Additions: For related piperidine derivatives, Grignard reagents have been used to introduce substituents at the 3-position, followed by purification via crystallization or chromatography.
Data Table: Typical Reaction Conditions for Preparation Steps
| Step | Reagents/Conditions | Temperature (°C) | Pressure (kg/cm²) | Solvents | Notes |
|---|---|---|---|---|---|
| Piperidine ring formation | Diethyl malonate, acrylonitrile, K tert-butoxide | 30–35 (addition), 90–105 (reaction) | 30–40 (H2 pressure) | Ethanol, isopropanol, ethyl acetate | Hydrogenation with Raney Co catalyst |
| Acylation of piperidine N | 2-(Methylamino)acetyl chloride, base (e.g., triethylamine) | Room temp to 50 | Atmospheric | Aprotic solvents (e.g., dichloromethane) | Mild conditions to avoid side reactions |
| Purification | Recrystallization, silica gel chromatography | Ambient | Atmospheric | Ethanol, ethyl acetate | Ensures high purity and yield |
Analytical and Purity Considerations
- Purity is typically confirmed by chromatographic methods (HPLC, TLC) and spectroscopic techniques (NMR, MS).
- Structural confirmation uses InChI and SMILES identifiers; for this compound, the InChIKey is BUGPWUMFGURMOU-UHFFFAOYSA-N.
- Mass spectrometry data show expected molecular ion peaks consistent with the molecular formula C11H20N2O3.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Chemical Synthesis Applications
Intermediate in Synthesis
Ethyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate serves as an important intermediate in the synthesis of more complex piperidine derivatives. Its structure allows for modifications that can lead to various biologically active compounds. The compound can undergo several chemical transformations, including:
- Oxidation : Using reagents like potassium permanganate or hydrogen peroxide.
- Reduction : Employing reducing agents such as lithium aluminum hydride.
- Substitution Reactions : Nucleophilic substitutions can replace the ethyl ester group with other nucleophiles, enhancing its versatility in organic synthesis .
Biological Applications
Pharmacological Potential
Research indicates that this compound has potential pharmacological applications due to its interaction with biological targets. It has been studied for:
- Antitumor Activity : In vitro studies suggest that derivatives of piperidine may demonstrate antiproliferative effects against various cancer cell lines, indicating potential anticancer properties for this compound .
- Metabolic Disorders : The compound may serve as a lead for developing inhibitors targeting metabolic disorders related to fatty acid metabolism .
- Neuroprotective Effects : Some studies suggest that piperidine derivatives exhibit neuroprotective properties, which could be relevant for treating neurodegenerative diseases .
Case Studies and Research Findings
Recent studies have focused on evaluating the biological activities of this compound:
- Antitumor Activity : Research indicates that piperidine derivatives can inhibit cancer cell proliferation. For instance, studies have shown that certain piperidine-based compounds exhibit significant cytotoxicity against specific cancer cell lines .
- Metabolic Effects : Compounds similar to this compound have been explored for their ability to modulate fatty acid metabolism, suggesting their potential utility in treating obesity and related metabolic disorders .
- Neuroprotective Properties : Investigations into piperidine derivatives have revealed their potential neuroprotective effects, which could be beneficial in developing treatments for conditions such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of Ethyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular function and signaling. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Functional Groups
Key Observations:
Piperidine derivatives with aromatic substituents (e.g., pyridin-3-yl or diphenyl groups) exhibit distinct electronic properties and π-π stacking interactions, often correlating with antitumor or antimicrobial activity .
Compounds with extended alkyl chains (e.g., 3-aminopropyl in ) may exhibit improved solubility or membrane permeability but could also introduce metabolic instability.
Key Insights:
- The antibacterial activity of the diphenyl-piperidine derivative suggests that bulky aromatic substituents may enhance interactions with hydrophobic pockets in bacterial enzymes.
- The absence of aromatic groups in this compound may shift its activity toward non-aromatic targets, such as G-protein-coupled receptors or peptidases.
Physicochemical Properties
Table 3: Predicted and Experimental Data for Selected Compounds
| Property | This compound | Ethyl 2,2-dimethylpiperidine-3-carboxylate | Ethyl 1-(pyridin-3-yl)piperidine-3-carboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | 228.29 | 199.24 | 234.28 |
| Predicted LogP | 1.2 (moderate lipophilicity) | 1.8 (higher lipophilicity) | 0.9 (lower lipophilicity) |
| Hydrogen Bond Acceptors | 4 | 3 | 4 |
| Solubility (mg/mL) | ~10 (estimated) | ~5 (estimated) | ~15 (estimated) |
Notes:
- Pyridine-containing derivatives may exhibit lower LogP values due to the polarizable nitrogen in the aromatic ring .
Biological Activity
Ethyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a methylaminoacetyl group. Its structural formula can be represented as follows:
This compound's unique structure may contribute to its interactions with various biological targets, making it a candidate for further pharmacological studies.
The mechanism of action for this compound involves its interaction with specific receptors and enzymes. It has been shown to modulate enzyme activity, particularly those involved in metabolic pathways related to fatty acid metabolism. This suggests potential applications in treating metabolic disorders such as obesity.
In Vitro Studies
In vitro studies have indicated that this compound can influence cellular processes. For instance, it has been reported to exhibit:
- Antiproliferative effects : Compounds structurally similar to this compound have shown inhibition of cancer cell proliferation in various models, indicating potential anticancer properties .
- Apoptosis induction : Research on related compounds has demonstrated their ability to induce apoptosis in cancer cell lines, suggesting that this compound may share similar properties .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperidine ring and the substituents at the nitrogen atom can significantly affect biological activity. For example:
- Methylamino substitution : The presence of the methylamino group enhances binding affinity to certain receptors, which may lead to improved therapeutic effects in targeted biological pathways .
Case Studies
- Anticancer Activity : A study evaluated the effects of related piperidine derivatives on breast cancer cells (MDA-MB-231). The results showed that certain derivatives caused significant morphological changes and increased caspase-3 activity, indicating apoptosis induction .
- Metabolic Disorders : Interaction studies have suggested that this compound could be effective in targeting enzymes involved in lipid metabolism, potentially offering new avenues for obesity treatment.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
